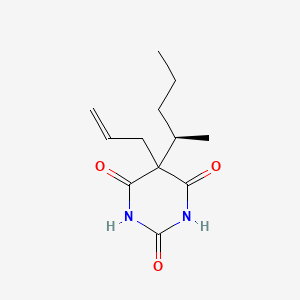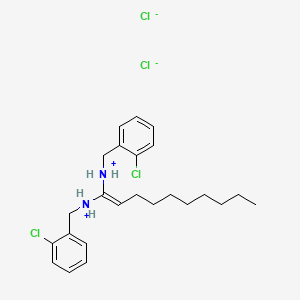
1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two o-chlorobenzyl groups attached to a decanediamine backbone, with the addition of two hydrochloride groups
準備方法
The synthesis of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of 1,10-decanediamine with o-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.
類似化合物との比較
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,10-Decanediamine, N,N’-bis(p-chlorobenzyl)-, dihydrochloride: Similar structure but with p-chlorobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-bromobenzyl)-, dihydrochloride: Similar structure but with o-bromobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-methylbenzyl)-, dihydrochloride: Similar structure but with o-methylbenzyl groups instead of o-chlorobenzyl. The uniqueness of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and applications.
特性
CAS番号 |
2056-24-8 |
|---|---|
分子式 |
C24H34Cl4N2 |
分子量 |
492.3 g/mol |
IUPAC名 |
(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride |
InChI |
InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H |
InChIキー |
JGWRCGHPVAOURY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)



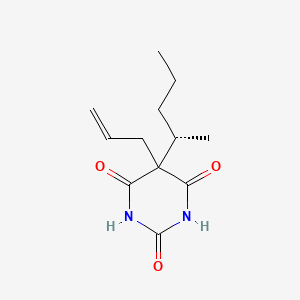
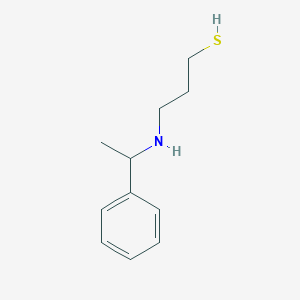

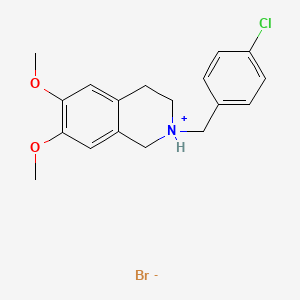
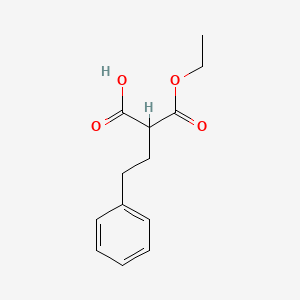


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
